molecular formula C9H18ClN3O4S B2654799 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine CAS No. 1630763-50-6

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine

Cat. No. B2654799
CAS RN: 1630763-50-6
M. Wt: 299.77
InChI Key: QGOFAOPVKHGBFN-UHFFFAOYSA-N
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Description

“1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine” is a chemical compound with the molecular formula C9H18ClN3O4S . It is also known by its synonyms and has a molecular weight of 299.77 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group and a methylsulfonyl propan-1-amine group . The exact 3D conformer and other structural details can be found in chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.63 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Derivative Formation

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine, as part of the broader category of 1,2,4-oxadiazoles, has significant implications in scientific research due to its utility in synthesizing various derivatives with potential biological activities. One foundational approach involves photochemical methodologies for synthesizing 3-amino- and 3-N-substituted amino 5-pentafluorophenyl-1,2,4-oxadiazoles, demonstrating the versatility of 1,2,4-oxadiazole derivatives in producing compounds with tailored chemical properties for further pharmacological evaluation (Buscemi et al., 2001).

Anticancer Activity

The anticancer properties of 1,2,4-oxadiazole derivatives are a significant area of research. Derivatives such as 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine have been synthesized and tested against various human cancer cell lines, showing good to moderate activity and highlighting the potential of 1,2,4-oxadiazole derivatives in developing new anticancer agents (Yakantham et al., 2019).

Process Optimization and Intermediate Synthesis

Optimizing the synthesis process for intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate demonstrates the chemical flexibility and utility of the 1,2,4-oxadiazole framework in producing key intermediates for further pharmaceutical development. Such optimizations can significantly improve yields and efficiency in synthesizing complex molecules (Xu et al., 2018).

Corrosion Inhibition

Derivatives of 1,2,4-oxadiazoles have also been studied for their corrosion inhibition properties, providing insights into the application of these compounds beyond pharmaceuticals. Research into the effect of substitution and temperature on the corrosion inhibition abilities of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid highlights the potential of these compounds in industrial applications (Ammal et al., 2018).

Safety and Hazards

According to the safety information available, this compound is classified under GHS07. It carries the signal word “Warning” and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-15-5-3-8-11-9(16-12-8)7(10)4-6-17(2,13)14/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJKKZYQGGURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine

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